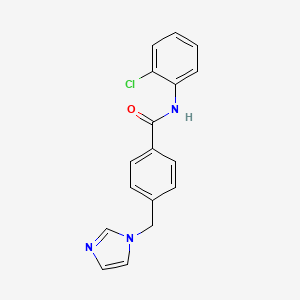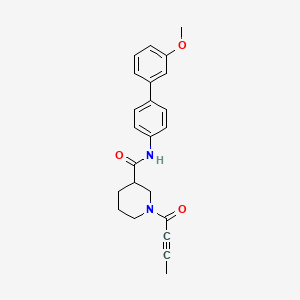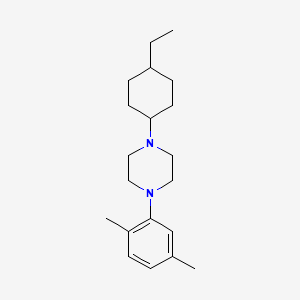
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as Clotrimazole, is a synthetic antifungal medication that is used to treat a wide range of fungal infections. Clotrimazole is a member of the azole family of antifungal agents, which work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
作用機序
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately, fungal cell death.
Biochemical and physiological effects:
In addition to its antifungal properties, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have a number of other biochemical and physiological effects. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory skin conditions such as psoriasis.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has some limitations as well. It has a relatively narrow spectrum of activity and is not effective against all fungal pathogens. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide that are more effective against a wider range of fungal pathogens. Another area of research is the development of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide analogs with improved pharmacokinetic properties. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.
合成法
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized by reacting 2-chloro-4-nitroaniline with 1-(1H-imidazol-1-yl)methanamine to form the corresponding 2-chloro-4-(1H-imidazol-1-ylmethyl)aniline. This intermediate is then reacted with benzoyl chloride to form N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide.
科学的研究の応用
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its antifungal properties and has been used in a variety of scientific research applications. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer, including breast cancer and prostate cancer.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNZINXFAPRIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5973865.png)
![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)

![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5973912.png)

![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5973980.png)
